molecular formula C22H22N6O4S B3018833 ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate CAS No. 1351605-11-2

ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate

Cat. No.: B3018833
CAS No.: 1351605-11-2
M. Wt: 466.52
InChI Key: SBXRLSAUCBLSHS-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a structurally complex molecule featuring a thiazolo[5,4-c]pyridine core fused with a pyrazine carboxamide moiety and a benzoate ester side chain. The thiazolo-pyridine scaffold is commonly associated with antimicrobial and neuroprotective activities, as seen in analogous compounds (e.g., thieno[3,2-c]pyridine derivatives with demonstrated antimicrobial effects ). The pyrazine ring may enhance solubility or binding affinity, similar to nitro or methoxy substituents in other bioactive heterocycles .

Properties

IUPAC Name

ethyl 2-[[2-[2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c1-2-32-21(31)14-5-3-4-6-15(14)25-19(29)13-28-10-7-16-18(12-28)33-22(26-16)27-20(30)17-11-23-8-9-24-17/h3-6,8-9,11H,2,7,10,12-13H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXRLSAUCBLSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with copper ions. The compound’s structure suggests potential interactions with proteins or enzymes that have affinity for pyrazine and thiazole moieties.

Biochemical Pathways

Based on the compound’s potential interaction with copper ions, it may influence copper-dependent biochemical pathways. Copper is a key element in many physiological processes, including energy production, iron metabolism, connective tissue formation, and neurotransmission.

Biological Activity

Ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyridine structure, which is often associated with various biological activities. The molecular formula is C17H19N5O4SC_{17}H_{19}N_5O_4S with a molecular weight of approximately 389.4 g/mol. The structure includes functional groups that contribute to its reactivity and biological profile.

PropertyValue
Molecular FormulaC17H19N5O4SC_{17}H_{19}N_5O_4S
Molecular Weight389.4 g/mol
CAS Number1351635-04-5

Synthesis

The synthesis of this compound typically involves multi-step reactions. These methods often incorporate various reagents and catalysts to facilitate the formation of the desired compound. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are essential for monitoring the synthesis process and ensuring product purity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of thiazolo-pyridine have shown effectiveness against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : Compounds related to thiazolo-pyridine structures demonstrated IC50 values as low as 6.2 μM.
  • Breast Cancer (MCF-7) : Some derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents like cisplatin.

These findings suggest that this compound may possess similar anticancer properties that warrant further investigation.

Antioxidant Activity

In addition to anticancer effects, compounds within this class have been reported to exhibit antioxidant properties. For example, studies have shown that thiazole-based compounds can effectively scavenge free radicals and inhibit oxidative stress-related pathways, which are crucial in cancer progression and other diseases.

Enzyme Inhibition

Compounds derived from thiazolo-pyridine structures have also been evaluated for their ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE). This inhibition can be beneficial in treating neurological disorders and conditions like Alzheimer’s disease.

Case Studies

  • Study on Anticancer Effects : A study published in The Open Medicinal Chemistry Journal highlighted the synthesis of thiazolo-pyridine derivatives and their cytotoxic effects on cancer cell lines. The results indicated that modifications in the side chains significantly influenced the biological activity of these compounds .
  • Antioxidant Evaluation : Research conducted on similar thiazole-based compounds demonstrated their ability to reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
  • Enzyme Inhibition Studies : Another study focused on the enzyme inhibition profile of related compounds showed promising results against AChE, indicating their potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional comparisons with related compounds:

Compound Name/Structure Heterocyclic Core Key Substituents Biological Activity Synthesis Method Reference
Target Compound Thiazolo[5,4-c]pyridine Pyrazine-2-carboxamido, benzoate ester Hypothesized antimicrobial/neuroprotective Multi-step (amide couplings, cyclization)
7a-h (Thieno[3,2-c]pyridine derivatives) Thieno[3,2-c]pyridine Chlorophenyl, acetamide Antimicrobial (MIC < reference drugs) Reaction with phenyl hydrazine in acetic acid
4a-i (Imidazo[4,5-c]pyrazol-5-ones) Imidazo[4,5-c]pyrazol-5-one Isonicotinoyl, aromatic aldehydes Not specified (likely diverse) One-pot three-component in PEG-400
Nitroimidazole derivatives Nitroimidazole Nitro groups Antimycobacterial (inactive) Varied

Key Findings from Comparative Analysis

  • Bioactivity: The thieno[3,2-c]pyridine derivatives (7a-h) exhibit potent antimicrobial activity, with compounds 7f and 7g outperforming tetracycline in MIC assays . The target compound’s thiazolo-pyridine core may confer similar efficacy, though the pyrazine substituent could modulate specificity or solubility. Nitroimidazole derivatives lacking nitro groups show reduced antimycobacterial activity, highlighting the critical role of substituents . By analogy, the pyrazine carboxamido group in the target compound may enhance binding to microbial targets.
  • Synthesis :

    • The target compound likely requires multi-step synthesis involving cyclization of the thiazolo-pyridine ring and sequential amide couplings. This contrasts with the one-pot, catalyst-driven synthesis of imidazo-pyrazol derivatives (4a-i ) in PEG-400 , which offers scalability advantages.
  • Structural Similarity and Virtual Screening :

    • Compound similarity metrics (e.g., Tanimoto coefficients) would group the target compound with thiazole/thiophene-fused pyridines due to shared heterocyclic cores. However, divergent substituents (e.g., pyrazine vs. chlorophenyl) may lead to distinct biological profiles .

Physicochemical Properties

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